REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:28])[NH:4][CH:5]([C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[NH:17][C:18]([C:21]2C=CC(Br)=CC=2)=[CH:19][N:20]=1)=[O:10])[CH:6]([CH3:8])[CH3:7].[Br:29][C:30]1C=CC2N=C(C3CCCN3)N[C:34]=2[CH:43]=1>>[CH3:1][O:2][C:3](=[O:28])[NH:4][CH:5]([C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[NH:17][C:18]2[CH:21]=[C:30]([Br:29])[CH:43]=[CH:34][C:19]=2[N:20]=1)=[O:10])[CH:6]([CH3:8])[CH3:7]
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(NC(C(C)C)C(=O)N1C(CCC1)C=1NC(=CN1)C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(NC(=N2)C2NCCC2)C1
|
Name
|
crude solid
|
Quantity
|
193 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
COC(NC(C(C)C)C(=O)N1C(CCC1)C1=NC2=C(N1)C=C(C=C2)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |